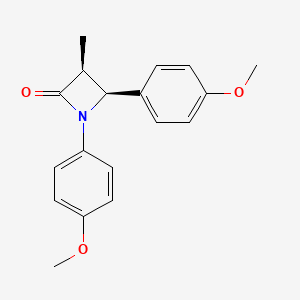
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one is a chiral azetidinone derivative characterized by the presence of two methoxyphenyl groups and a methyl group attached to the azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a methyl-substituted azetidinone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an amine or alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological activity.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azetidinone derivatives with different substituents on the ring. Examples are:
- (3S,4S)-1,4-bis(4-hydroxyphenyl)-3-methylazetidin-2-one
- (3S,4S)-1,4-bis(4-chlorophenyl)-3-methylazetidin-2-one .
Uniqueness
The uniqueness of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
174969-85-8 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-12-17(13-4-8-15(21-2)9-5-13)19(18(12)20)14-6-10-16(22-3)11-7-14/h4-12,17H,1-3H3/t12-,17-/m0/s1 |
InChI-Schlüssel |
QROHFJVHRQCLHH-SJCJKPOMSA-N |
Isomerische SMILES |
C[C@H]1[C@H](N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















